1-[(4-Ethylphenyl)sulfonyl]piperazine
Overview
Description
“1-[(4-Ethylphenyl)sulfonyl]piperazine” is an organic compound with the molecular formula C12H18N2O2S . It has a molecular weight of 254.35 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-[(4-Ethylphenyl)sulfonyl]piperazine” is 1S/C12H18N2O2S/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-[(4-Ethylphenyl)sulfonyl]piperazine” is a solid at room temperature . It has a molecular weight of 254.35 .Scientific Research Applications
Adenosine A2B Receptor Antagonists Development
Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including derivatives of 1-[(4-ethylphenyl)sulfonyl]piperazine, led to the development of adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with the most potent compounds demonstrating potential as pharmacological tools for selectively labeling A2B receptors. This indicates their relevance in studying adenosine receptor functions and potential therapeutic applications for diseases related to adenosine receptor dysregulation (Borrmann et al., 2009).
Oxidative Metabolism in Antidepressant Development
The oxidative metabolism of Lu AA21004, a novel antidepressant, has been studied, identifying that it is metabolized into various metabolites, indicating the importance of sulfonyl piperazine derivatives in the metabolic pathways of potential therapeutic agents. This research aids in understanding the metabolism of new drugs, which is crucial for their development and safety evaluation (Hvenegaard et al., 2012).
Antiproliferative Agents Development
A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research indicates the potential of sulfonyl piperazine compounds as lead compounds in the development of new antitumor agents, highlighting their significance in cancer research (Fu et al., 2017).
Antibacterial Activity
Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrated their effectiveness as antibacterial agents. This suggests the utility of sulfonyl piperazine compounds in developing new antibiotics, especially in the face of increasing antibiotic resistance (Qi, 2014).
Crystal Structure Analysis for Drug Design
The crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, providing valuable insights into the molecular structure that can be utilized in drug design. Understanding the crystal structure aids in predicting the interaction of these compounds with biological targets, crucial for developing more effective drugs (Berredjem et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-(4-ethylphenyl)sulfonylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABBUBLBVIBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586294 | |
Record name | 1-(4-Ethylbenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)sulfonyl]piperazine | |
CAS RN |
777879-15-9 | |
Record name | 1-(4-Ethylbenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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